2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by its coupling with a quinazolinone derivative. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the coupling reaction . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: It helps in understanding the role of alpha1-adrenergic receptors in various physiological processes.
Industry: It can be used in the development of new pharmaceuticals targeting alpha1-adrenergic receptors.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological effects. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes . The pathways involved include the contraction of smooth muscles in blood vessels and the lower urinary tract .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostate hyperplasia.
Urapidil: A compound with similar alpha1-adrenergic receptor antagonistic properties.
The uniqueness of this compound lies in its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-11-16-15(18(25)12-14)13-21-20(22-16)24-9-7-23(8-10-24)17-5-3-4-6-19(17)26-2/h3-6,13-14H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSZZGDKQGNGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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